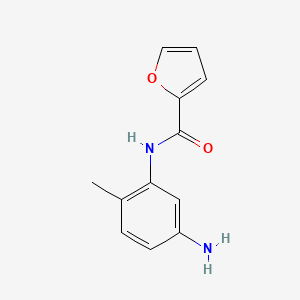

N-(5-amino-2-methylphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKANMWZUHUKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360658 | |

| Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-27-9 | |

| Record name | N-(5-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Coupling Using Acid Chloride

- Step 1: Synthesis of furan-2-carbonyl chloride by treating furan-2-carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- Step 2: Reaction of the acid chloride with 5-amino-2-methylaniline in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) to control reactivity and minimize side reactions.

- Step 3: Addition of a base such as triethylamine or pyridine to neutralize the generated HCl and drive the reaction to completion.

- Step 4: Workup and purification by recrystallization or chromatography to isolate the pure amide product.

This method is widely used due to the high reactivity of acid chlorides, enabling efficient amide bond formation with good yields.

Coupling Using Carbodiimide-Mediated Activation

- Step 1: Activation of furan-2-carboxylic acid with carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

- Step 2: Addition of 5-amino-2-methylaniline to the activated ester intermediate, allowing amide bond formation under mild conditions.

- Step 3: Filtration to remove dicyclohexylurea byproduct (if DCC is used), followed by purification.

This method is preferred when acid chlorides are unstable or when milder reaction conditions are required to preserve sensitive functional groups.

Direct Amidation Using Coupling Agents

- Direct amidation of furan-2-carboxylic acid with 5-amino-2-methylaniline can be achieved using modern coupling agents such as HATU, TBTU, or PyBOP in polar aprotic solvents (e.g., DMF, DMSO).

- The reaction is typically performed at room temperature or slightly elevated temperatures with a base (e.g., DIPEA) to facilitate amide bond formation.

- This approach avoids the need to isolate acid chlorides and can be more environmentally friendly.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF, or DMSO | Choice depends on reagent solubility |

| Temperature | 0–25 °C (acid chloride method) | Low temp to control reactivity |

| Base | Triethylamine, pyridine, DIPEA | Neutralizes HCl, promotes coupling |

| Reaction Time | 1–24 hours | Depends on method and scale |

| Purification | Recrystallization, column chromatography | To obtain high purity product |

Research Findings and Yields

- Literature reports indicate that the acid chloride method typically yields 70–85% of pure this compound under optimized conditions.

- Carbodiimide-mediated coupling yields are comparable, often in the range of 65–80% , with the advantage of milder conditions and fewer side products.

- Direct amidation with modern coupling agents can achieve yields up to 80% , with shorter reaction times and simplified workup.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride Coupling | Furan-2-carbonyl chloride, base | 0–5 °C, inert solvent | 70–85 | High reactivity, straightforward | Requires acid chloride prep |

| Carbodiimide-Mediated Coupling | DCC or EDC, NHS/HOBt, base | Room temp, mild solvents | 65–80 | Mild conditions, fewer side products | Byproduct removal needed |

| Direct Amidation with Coupling Agents | HATU, TBTU, PyBOP, base | Room temp to 40 °C | Up to 80 | No acid chloride prep, cleaner | Cost of coupling agents |

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(5-amino-2-methylphenyl)furan-2-carboxamide has been investigated for its potential as a pharmacophore in drug design and development. Its structure allows it to interact with specific biological targets, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have been identified as potent inhibitors of viral proteases, which are crucial for viral replication. The structure-activity relationship (SAR) studies indicate that modifications to the amino group can significantly enhance inhibitory activity against viruses like Zika and others .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Research indicates that it can modulate the activity of various enzymes involved in metabolic pathways, which is critical for developing treatments for diseases such as cancer and metabolic disorders.

Materials Science

In materials science, this compound is being explored for its unique electronic properties. Its application in organic electronics and optoelectronic devices is particularly noteworthy due to its ability to form stable thin films and its favorable charge transport characteristics.

Organic Electronics

The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have indicated that incorporating this compound can enhance the efficiency of charge transport layers, leading to improved device performance.

Biological Studies

This compound is also being researched for its interactions with biological macromolecules. Understanding these interactions can provide insights into its potential as a biochemical probe.

Interaction with Biological Targets

Research has focused on how this compound interacts with various receptors and enzymes, which may lead to new therapeutic strategies in treating diseases such as cancer and neurodegenerative disorders. The binding affinity and specificity studies are essential for elucidating its mechanism of action .

Table 1: Summary of Case Studies on this compound

Mechanism of Action

The exact mechanism of action of N-(5-amino-2-methylphenyl)furan-2-carboxamide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The furan ring and amide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Furan-2-carboxamide derivatives exhibit diverse biological activities, including antibacterial, antiviral, and chemopreventive properties. Below is a systematic comparison of N-(5-amino-2-methylphenyl)furan-2-carboxamide with structurally related compounds, focusing on synthesis, substituent effects, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Donating Groups: Compounds with amino (e.g., 5-amino) or diethylamino groups () likely exhibit higher solubility and bioavailability compared to bromo or nitro derivatives.

- Steric Effects : Bulky substituents (e.g., trifluoromethyl ) reduce synthetic yields due to steric hindrance during cross-coupling reactions (e.g., 38% yield for bulky boronic acid derivatives ).

- Functionalization Potential: The amino group in this compound allows for further derivatization, such as acetylation or conjugation with bioactive moieties, similar to hydrazinylcarbonyl derivatives ().

Comparison with Target Compound :

- Antiviral Activity : Fluoxetine-derived analogs (e.g., N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide) demonstrate reduced cytotoxicity and improved antiviral activity via structural optimization .

- Antioxidant Capacity : Thiourea derivatives () with furan-2-carboxamide cores exhibit radical scavenging, which could be replicated in the target compound if modified with thiosemicarbazone groups.

Physicochemical Properties

- Solubility: Amino and diethylamino groups () enhance water solubility compared to nitro or bromo substituents.

- Thermal Stability : Melting points of related compounds range from 120–250°C (), influenced by crystallinity and hydrogen-bonding capacity.

- Spectral Characterization : Consistent use of ¹H/¹³C NMR, FTIR, and HRMS for structural validation ().

Biological Activity

N-(5-amino-2-methylphenyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound features a furan ring connected to an aromatic amine through an amide bond. Its molecular formula is , with a molecular weight of approximately 216.24 g/mol. The presence of the amino and methyl groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural motifs often interact with biological targets such as enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. The furan ring and amide group are believed to facilitate hydrogen bonding, which may influence the function of target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | 0.50 µg/mL |

| Bacillus subtilis | 0.75 µg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In terms of anticancer properties, this compound has been investigated against various cancer cell lines. Notable results include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Significant growth inhibition |

| HepG2 (liver cancer) | 12.5 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 18.0 | Moderate cytotoxicity |

The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Activity : A study conducted on various derivatives of furan-based compounds revealed that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential utility in treating resistant strains .

- Anticancer Screening : In a comparative study involving multiple furan derivatives, this compound showed promising results against HepG2 and HeLa cell lines, with IC50 values indicating effective cytotoxicity .

Q & A

Q. Key Methodological Considerations :

- Use of anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Recrystallization (e.g., acetonitrile) for purification .

- Monitoring via TLC or HPLC to track reaction progress.

How is the structural characterization of this compound performed?

Basic Research Question

Comprehensive characterization employs spectroscopic and crystallographic techniques:

- FT-IR : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm for phenyl/furan) and methyl/amino groups (δ 2.0–3.5 ppm). ¹³C NMR confirms carbonyl carbons (~160–165 ppm) .

- X-ray Crystallography : Resolves planar amide conformations and dihedral angles between aromatic rings (e.g., furan and phenyl moieties at ~9.7°) .

What biological activities have been reported for furan-2-carboxamide derivatives, and what are their mechanisms?

Basic Research Question

Derivatives exhibit antibacterial (e.g., against A. baumannii, MRSA) and anticancer activities. Antibacterial action is linked to disruption of bacterial membrane integrity or inhibition of virulence factors like VEGFR-2 . Anticancer activity in anthraquinone-linked derivatives involves intercalation with DNA or kinase inhibition (e.g., MAPKAP-K2) .

Q. Methodological Validation :

- In vitro MIC assays for antibacterial screening .

- Apoptosis assays (e.g., Annexin V staining) and kinase inhibition studies (IC₅₀ determination) .

How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces, correlating with antibacterial or receptor-binding efficacy . Molecular docking (e.g., with VEGFR-2 or kinase domains) identifies key interactions (hydrogen bonds, π-π stacking) .

Data Contradiction Analysis :

Discrepancies between computational predictions and experimental bioactivity may arise from solvent effects, protein flexibility, or unaccounted intermolecular forces. Hybrid QM/MM simulations improve accuracy .

What strategies are effective in resolving contradictions in biological data across studies?

Advanced Research Question

Variability in antimicrobial results (e.g., MIC values) may stem from:

- Strain-specific resistance mechanisms (e.g., efflux pumps in K. pneumoniae) .

- Differences in assay conditions (pH, nutrient media).

Methodological Solutions : - Standardize protocols (CLSI guidelines).

- Use isogenic mutant strains to isolate target effects.

- Validate via orthogonal assays (e.g., time-kill curves vs. metabolic inhibition) .

How do substituents on the phenyl ring influence bioactivity?

Advanced Research Question

Electron-withdrawing groups (e.g., -NO₂, -Br) enhance antibacterial activity by increasing electrophilicity, while bulky substituents (e.g., -OCH₃) may reduce membrane permeability . For kinase inhibition, polar groups (e.g., morpholine) improve solubility and target binding .

Q. Experimental Design :

- Synthesize analogs via regioselective substitution (e.g., para vs. meta positions).

- Compare IC₅₀/MIC values and correlate with Hammett σ constants .

What analytical methods ensure purity and stability of the compound under varying conditions?

Advanced Research Question

- HPLC-MS : Detects degradation products (e.g., hydrolyzed amides) under acidic/alkaline conditions.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C inferred from analogs) .

- Forced Degradation Studies : Expose to light, heat, and humidity; monitor via NMR/IR for structural integrity .

How can synthetic yields be optimized for large-scale production in academic settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.